molecular formula C24H21N3O3S B2450536 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide CAS No. 681266-52-4

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2450536
CAS No.: 681266-52-4
M. Wt: 431.51
InChI Key: UWBHUPCZTZWOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H21N3O3S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-16-9-11-19(12-10-16)27-24(21-14-31(29,30)15-22(21)26-27)25-23(28)13-18-7-4-6-17-5-2-3-8-20(17)18/h2-12H,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBHUPCZTZWOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound belonging to the thienopyrazole class. Its unique structural features suggest potential biological activities that warrant detailed exploration. This compound has gained attention for its possible applications in medicinal chemistry, particularly due to its interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C24H21N3O3S
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 923107-30-6

The compound's structure includes a thieno[3,4-c]pyrazole core fused with a p-tolyl group and an acetamide moiety. This configuration is crucial for its biological activity.

Anticancer Activity

Research indicates that thienopyrazole derivatives exhibit significant anticancer properties. This compound may act by inhibiting specific enzymes involved in cancer cell proliferation. For instance, compounds in this class have been shown to inhibit Aurora kinase, which is critical for mitosis and is often overexpressed in cancer cells .

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects. They may inhibit phosphodiesterase enzymes (PDEs), which play a role in various inflammatory diseases . This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation.

Antioxidant Activity

Thienopyrazole derivatives have also been evaluated for their antioxidant capabilities. Studies have shown that they can mitigate oxidative stress in biological systems, which is crucial for protecting cells from damage caused by free radicals . For example, experiments on erythrocytes exposed to toxic substances revealed that these compounds could reduce cellular damage significantly .

Antimicrobial Effects

The antimicrobial properties of thienopyrazole compounds are notable as well. Preliminary data suggest that they can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Comparative Analysis of Thienopyrazole Derivatives

Compound NameStructural FeaturesNotable Activities
2-Pyridinyl-N-(p-tolyl)-thieno[3,4-c]pyrazolePyridinyl substituentAnticancer
2-Chloro-N-(phenyl)-thieno[3,4-c]pyrazoleChlorine substituentAntimicrobial
4-Methyl-N-(methylphenyl)-thieno[3,4-c]pyrazoleMethyl groupsAnti-inflammatory

The unique combination of functional groups in this compound enhances its biological activities compared to other derivatives.

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that thienopyrazole derivatives inhibited cell proliferation in various human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound significantly reduced markers of inflammation and improved clinical scores .
  • Antioxidant Studies : Research on the protective effects against oxidative stress showed that these compounds could reduce the percentage of altered erythrocytes when exposed to harmful agents like 4-nonylphenol .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the thienopyrazole class and features a thieno[3,4-c]pyrazole core fused with a p-tolyl group and an acetamide moiety. Its molecular formula is C24H21N3O3SC_{24}H_{21}N_{3}O_{3}S with a molecular weight of approximately 417.5 g/mol. The synthesis typically involves multiple steps optimized for yield and purity using various solvents and catalysts.

Anticancer Properties

Preliminary studies indicate that compounds similar to N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide may exhibit anticancer activities. Research has shown that thienopyrazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

CompoundCancer Cell Lines TestedPercent Growth Inhibition
N-(5,5-dioxido...)SNB-19, OVCAR-886.61%
2-Pyridinyl-N-(p-tolyl)...HCT116, MCF7Significant activity noted

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies suggest that thienopyrazole derivatives can exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli .

Potential Therapeutic Applications

Given its promising biological profile, this compound could be explored further for therapeutic applications in:

  • Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth.
  • Antimicrobial Therapy : As a potential treatment option for infections resistant to conventional antibiotics.

Q & A

Q. What are the common synthetic routes for N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide?

  • Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition between azides and alkynes, followed by functionalization. For example:
  • Step 1 : Preparation of azide intermediates (e.g., substituted 2-azido-N-phenylacetamides) and alkyne precursors (e.g., (prop-2-yn-1-yloxy)naphthalene).
  • Step 2 : Copper-catalyzed cycloaddition in a solvent system (e.g., tert-BuOH:H₂O 3:1) at room temperature for 6–8 hours.
  • Step 3 : Purification via recrystallization (ethanol) and characterization using NMR, IR, and HRMS .

Table 1 : Representative Reaction Conditions and Yields

Precursor AzideAlkyneCatalystYield (%)
5a2aCu(OAc)₂68–75
5b2aCu(OAc)₂70–78
Data derived from similar protocols in and .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To assign proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm) and carbon frameworks (e.g., carbonyl at ~165 ppm) .
  • IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at 1670–1680 cm⁻¹, NH stretches at 3260–3300 cm⁻¹) .
  • HRMS : To confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .

Q. How is X-ray crystallography applied to analyze its crystal structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure. Steps include:
  • Data Collection : Using Mo/Kα radiation (λ = 0.71073 Å) at 173 K.
  • Refinement : SHELXL-2018 for bond lengths (mean σ = 0.006 Å), R-factor optimization (~0.049), and hydrogen-bonding network analysis .
  • Validation : PLATON or CCDC tools to ensure geometric accuracy .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for scaled-up production?

  • Methodological Answer :
  • Solvent Optimization : Use mixed solvents (e.g., tert-BuOH:H₂O) to enhance reaction homogeneity .
  • Catalyst Loading : Adjust Cu(OAc)₂ from 10 mol% to 15 mol% to improve cycloaddition efficiency .
  • Purification : Gradient recrystallization (ethanol/water) or column chromatography (silica gel, hexane:EtOAc) to isolate high-purity fractions .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer :
  • Cross-Validation : Compare NMR-derived torsional angles with SCXRD results. For example, discrepancies in NH proton shifts may arise from crystal packing effects .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility in solution vs. rigid crystal lattices .
  • DFT Calculations : Optimize molecular geometry (e.g., Gaussian 16) to reconcile experimental and theoretical bond lengths .

Q. What computational methods predict hydrogen-bonding interactions in crystal packing?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D , S motifs) using Mercury or CrystalExplorer .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H···O/N interactions) via CrystalExplorer .
    Table 2 : Hydrogen-Bond Parameters (Example)
Donor–AcceptorDistance (Å)Angle (°)Motif
N–H···O2.89156S(6)
C–H···π3.12145
Derived from and .

Q. How to evaluate the pharmacological potential of this compound?

  • Methodological Answer :
  • In Vitro Assays : Test for antioxidant activity (e.g., DPPH radical scavenging) or enzyme inhibition (e.g., COX-2) .
  • SAR Studies : Modify substituents (e.g., p-tolyl vs. fluorobenzyl) to correlate structure with bioactivity .
  • ADMET Prediction : Use SwissADME or pkCSM to assess solubility, bioavailability, and toxicity .

Q. What strategies mitigate challenges in hydrogen-bond-driven crystal packing?

  • Methodological Answer :
  • Co-Crystallization : Introduce co-formers (e.g., succinic acid) to stabilize polymorphs via supramolecular synthons .
  • Temperature Control : Slow cooling during crystallization to favor thermodynamically stable H-bond networks .
  • Solvent Screening : Polar solvents (e.g., DMF) promote specific interactions (e.g., N–H···O=C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.